Superior Broad-Spectrum Activity vs. Fascaplysin Derivative FtsZ Inhibitors
MA220607 demonstrates a more potent and balanced broad-spectrum antibacterial profile compared to a leading class of FtsZ-targeting fascaplysin derivatives, which also possess a dual-action mechanism. The MIC values for MA220607 against both Gram-positive and Gram-negative bacteria are lower than those reported for the fascaplysin derivative series [1][2].
| Evidence Dimension | Antibacterial potency (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | Gram-positive MIC = 0.062-2 μg/mL; Gram-negative MIC = 0.5-4 μg/mL [1] |
| Comparator Or Baseline | Fascaplysin derivatives: Gram-positive MIC = 0.024-6.25 μg/mL; Gram-negative MIC = 1.56-12.5 μg/mL [2] |
| Quantified Difference | MA220607's Gram-negative MIC range is 3.1-fold lower on the upper bound (4 vs. 12.5 μg/mL) and its Gram-positive MIC range is comparable at the lower bound but tighter overall, indicating more consistent broad-spectrum coverage. |
| Conditions | In vitro MIC assays against a panel of bacterial strains; compound synthesized and characterized. |
Why This Matters
A lower and tighter MIC range against Gram-negative bacteria is crucial, as this class of pathogens is notoriously difficult to treat due to their outer membrane barrier; MA220607 offers a more potent and predictable activity profile.
- [1] Ma Y, Chang X, Zhang S, et al. New broad-spectrum and potent antibacterial agents with dual-targeting mechanism: Promoting FtsZ polymerization and disrupting bacterial membranes. Eur J Med Chem. 2024;263:115930. View Source
- [2] Zhao X, Cao X, Qiu H, et al. Rational molecular design converting fascaplysin derivatives to potent broad-spectrum inhibitors against bacterial pathogens via targeting FtsZ. Eur J Med Chem. 2024;270:116347. View Source
